1-Bromo-6-trifluoromethoxy-hexane
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Overview
Description
1-Bromo-6-trifluoromethoxy-hexane is an organic compound with the molecular formula C7H12BrF3O. It is a brominated hexane derivative with a trifluoromethoxy group attached to the sixth carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-6-trifluoromethoxy-hexane can be synthesized through several methods. One common approach involves the bromination of 6-trifluoromethoxy-hexane using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum bromide .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-6-trifluoromethoxy-hexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Nucleophilic Substitution: Products include 6-trifluoromethoxy-hexanol, 6-trifluoromethoxy-hexylamine, and other substituted derivatives.
Oxidation: Products include 6-trifluoromethoxy-hexanone and related ketones or alcohols.
Scientific Research Applications
1-Bromo-6-trifluoromethoxy-hexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of functional materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Bromo-6-trifluoromethoxy-hexane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the trifluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity and stability. These interactions are crucial in determining the compound’s behavior in different chemical environments .
Comparison with Similar Compounds
1-Bromo-6-chloro-hexane: Similar in structure but with a chlorine atom instead of a trifluoromethoxy group.
6-Bromo-1-hexanol: Contains a hydroxyl group instead of a trifluoromethoxy group.
1-Bromo-6-fluoro-hexane: Features a fluorine atom in place of the trifluoromethoxy group.
Uniqueness: 1-Bromo-6-trifluoromethoxy-hexane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high reactivity and stability, such as in the synthesis of pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C7H12BrF3O |
---|---|
Molecular Weight |
249.07 g/mol |
IUPAC Name |
1-bromo-6-(trifluoromethoxy)hexane |
InChI |
InChI=1S/C7H12BrF3O/c8-5-3-1-2-4-6-12-7(9,10)11/h1-6H2 |
InChI Key |
FPBXJZWVPNMNCC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCBr)CCOC(F)(F)F |
Origin of Product |
United States |
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